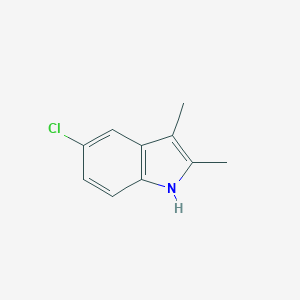
5-chloro-2,3-dimethyl-1H-indole
Descripción general
Descripción
5-Chloro-2,3-dimethyl-1H-indole is a chemical compound with the CAS Number: 21296-93-5 . It has a molecular weight of 179.65 . It is a white to yellow to brown powder or crystals .
Molecular Structure Analysis
The IUPAC Name for this compound is 5-chloro-2,3-dimethyl-1H-indole . The InChI Code is 1S/C10H10ClN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 .Physical And Chemical Properties Analysis
5-Chloro-2,3-dimethyl-1H-indole is a white to yellow to brown powder or crystals . It has a molecular weight of 179.65 .Aplicaciones Científicas De Investigación
Field: Pharmacology
- Application : Indole derivatives are used as biologically active compounds for the treatment of various health disorders .
- Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use. Generally, these compounds are synthesized in a lab and then tested for their biological activity .
- Results : Indole derivatives have shown promising results in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Field: Organic Chemistry
- Application : Indole derivatives are used in the synthesis of various organic compounds .
- Methods : The methods of application involve chemical reactions to form the indole ring, followed by further reactions to introduce various functional groups .
- Results : The results of these syntheses are new compounds with potential biological or pharmaceutical activities .
Safety And Hazards
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Propiedades
IUPAC Name |
5-chloro-2,3-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVBTQYPCQFAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378249 | |
| Record name | 5-chloro-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2,3-dimethyl-1H-indole | |
CAS RN |
21296-93-5 | |
| Record name | 5-chloro-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



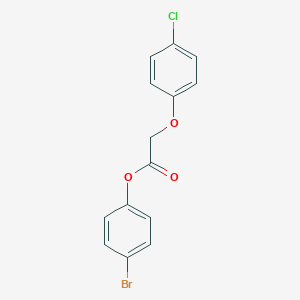
![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)
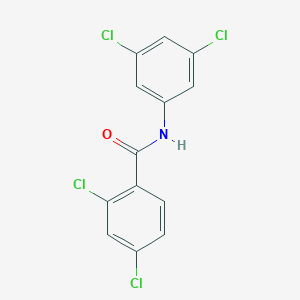
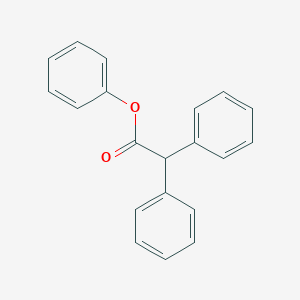
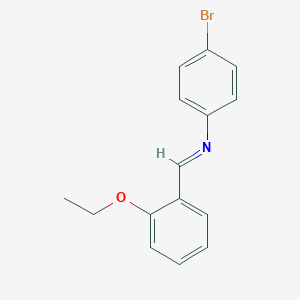
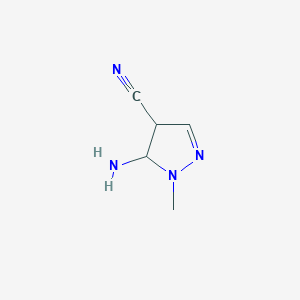
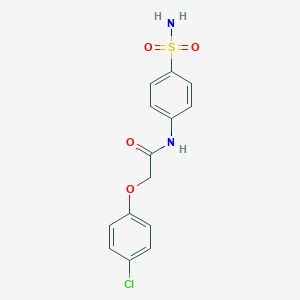
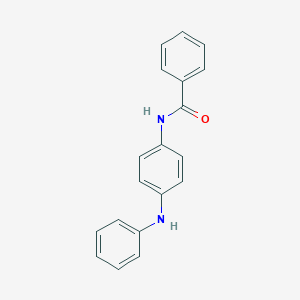
![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)

![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)